molecular formula C29H29N3O5 B11001508 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[4-(propan-2-yl)phenyl]propanamide

3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[4-(propan-2-yl)phenyl]propanamide

Cat. No.: B11001508
M. Wt: 499.6 g/mol
InChI Key: UNOQQDYKDCXLOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[9,10-DIMETHOXY-5,11-DIOXO-6A,11-DIHYDROISOINDOLO[2,1-A]QUINAZOLIN-6(5H)-YL]-N-(4-ISOPROPYLPHENYL)PROPANAMIDE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[9,10-DIMETHOXY-5,11-DIOXO-6A,11-DIHYDROISOINDOLO[2,1-A]QUINAZOLIN-6(5H)-YL]-N-(4-ISOPROPYLPHENYL)PROPANAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the isoindolo[2,1-a]quinazoline core, followed by functionalization to introduce the dimethoxy and dioxo groups. The final step involves the coupling of the core structure with N-(4-isopropylphenyl)propanamide under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

3-[9,10-DIMETHOXY-5,11-DIOXO-6A,11-DIHYDROISOINDOLO[2,1-A]QUINAZOLIN-6(5H)-YL]-N-(4-ISOPROPYLPHENYL)PROPANAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone analogs .

Scientific Research Applications

3-[9,10-DIMETHOXY-5,11-DIOXO-6A,11-DIHYDROISOINDOLO[2,1-A]QUINAZOLIN-6(5H)-YL]-N-(4-ISOPROPYLPHENYL)PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[9,10-DIMETHOXY-5,11-DIOXO-6A,11-DIHYDROISOINDOLO[2,1-A]QUINAZOLIN-6(5H)-YL]-N-(4-ISOPROPYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[9,10-DIMETHOXY-5,11-DIOXO-6A,11-DIHYDROISOINDOLO[2,1-A]QUINAZOLIN-6(5H)-YL]-N-(4-ISOPROPYLPHENYL)PROPANAMIDE stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C29H29N3O5

Molecular Weight

499.6 g/mol

IUPAC Name

3-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(4-propan-2-ylphenyl)propanamide

InChI

InChI=1S/C29H29N3O5/c1-17(2)18-9-11-19(12-10-18)30-24(33)15-16-31-27-21-13-14-23(36-3)26(37-4)25(21)29(35)32(27)22-8-6-5-7-20(22)28(31)34/h5-14,17,27H,15-16H2,1-4H3,(H,30,33)

InChI Key

UNOQQDYKDCXLOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CCN2C3C4=C(C(=C(C=C4)OC)OC)C(=O)N3C5=CC=CC=C5C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.